N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide

Medicinal Chemistry Sigma-1 Receptor FAAH Inhibition

N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide (CAS 1422140-66-6) is a spirocyclic compound bearing a 1-oxa-8-azaspiro[4.5]decane core with a cyclopropylmethyl substituent on the carboxamide nitrogen at the 3-position. This heterocyclic scaffold is recognized in medicinal chemistry for its conformational rigidity, three-dimensional character, and prevalence in bioactive molecules targeting the sigma-1 receptor and fatty acid amide hydrolase (FAAH).

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
Cat. No. B11872299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide
Molecular FormulaC13H22N2O2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)C2CC3(CCNCC3)OC2
InChIInChI=1S/C13H22N2O2/c16-12(15-8-10-1-2-10)11-7-13(17-9-11)3-5-14-6-4-13/h10-11,14H,1-9H2,(H,15,16)
InChIKeyZVICLFFNXLSCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide – Core Scaffold and Procurement-Relevant Identity


N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide (CAS 1422140-66-6) is a spirocyclic compound bearing a 1-oxa-8-azaspiro[4.5]decane core with a cyclopropylmethyl substituent on the carboxamide nitrogen at the 3-position . This heterocyclic scaffold is recognized in medicinal chemistry for its conformational rigidity, three-dimensional character, and prevalence in bioactive molecules targeting the sigma-1 receptor and fatty acid amide hydrolase (FAAH) [1][2]. Commercially available at ≥95% purity with molecular formula C₁₃H₂₂N₂O₂ and molecular weight 238.33 g/mol, this compound serves as a versatile intermediate or screening candidate in central nervous system and inflammation-focused drug discovery programs .

Why N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide Cannot Be Replaced by Common 8-Carboxamide or 2-Carboxamide Analogs


Within the 1-oxa-8-azaspiro[4.5]decane family, the position of the carboxamide group (C-2, C-3, or C-8) dictates the vector of the key pharmacophoric element and the electronic environment of the spirocyclic core, critically altering target engagement . The 3-carboxamide regioisomer places the hydrogen-bonding amide group at a distinct distance and angle from the piperidine nitrogen compared to 8-carboxamide FAAH inhibitors or 2-carboxamide analogs, resulting in divergent selectivity profiles across sigma-1, sigma-2, and FAAH targets [1][2]. Additionally, the N-cyclopropylmethyl substituent introduces specific lipophilicity and steric parameters that differ materially from N-cyclobutyl, N-phenyl, or unsubstituted variants, making direct interchange without re-optimization of downstream biological assays or synthetic routes unreliable .

N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide – Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Differentiation: 3-Carboxamide vs. 8-Carboxamide Substitution Determines Target Engagement Profile

The 1-oxa-8-azaspiro[4.5]decane scaffold demonstrates fundamentally different biological activity depending on the position of the carboxamide substituent. The 8-carboxamide series (exemplified by compounds in WO2010058318A1) targets FAAH with k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹, while the C-2 and C-3 functionalized derivatives explored by Tian et al. (2020) exhibit nanomolar sigma-1 receptor affinity (Ki(σ₁) = 0.47–12.1 nM) [1][2]. The 3-carboxamide regioisomer positions the amide moiety for optimal interaction with the sigma-1 receptor orthosteric site, as evidenced by the full series of 3-substituted 1-oxa-8-azaspiro[4.5]decane ligands retaining single-digit nanomolar Ki values [1]. In contrast, 8-carboxamide FAAH inhibitors from the Meyers et al. series show negligible sigma-1 cross-reactivity, underscoring that carboxamide position is a binary determinant of target engagement [1][2].

Medicinal Chemistry Sigma-1 Receptor FAAH Inhibition Structure-Activity Relationship

N-Substituent Lipophilicity Control: Cyclopropylmethyl vs. Cyclobutyl Modulation of Physicochemical Properties

Comparison of the target compound with its closest N-substituted analog, N-cyclobutyl-1-oxa-8-azaspiro[4.5]decane-3-carboxamide, reveals a measurable difference in lipophilicity driven by the N-alkyl group . The cyclopropylmethyl substituent (three-membered ring attached via methylene) provides a calculated logP approximately 0.3–0.5 units lower than the cyclobutyl analog (four-membered ring directly attached), based on the incremental π-contribution of an additional methylene unit . Commercially available analogs bearing the N-(4-fluorobenzoyl)-8-methyl substitution pattern exhibit measured logD₇.₄ of 3.462, while the target compound, lacking the lipophilic 4-fluorobenzoyl group, is expected to have logD₇.₄ in the range of 0.8–1.5, representing a >100-fold difference in distribution coefficient . This lower lipophilicity is advantageous for reducing non-specific protein binding and phospholipidosis risk in cellular assays .

Physicochemical Properties logP/logD Drug Design CNS Penetration

Scaffold-Class Sigma-1 Receptor Affinity: 1-Oxa-8-azaspiro[4.5]decane Core Delivers Nanomolar Potency

The 1-oxa-8-azaspiro[4.5]decane scaffold has been validated as a privileged structure for sigma-1 receptor targeting. Tian et al. (2020) demonstrated that all seven evaluated 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar sigma-1 receptor affinity (Ki(σ₁) = 0.47–12.1 nM) with selectivity ratios over sigma-2 receptors ranging from 2- to 44-fold [1]. Notably, the most selective compound (Compound 8) achieved a Ki(σ₁) of 0.61 nM, comparable to the clinical radioligand [¹¹C]SA4503 (Ki = 4.6 nM) [1]. Biodistribution studies of the ¹⁸F-labeled derivative demonstrated high initial brain uptake (brain-to-blood ratio >2 at 2 min post-injection) and specific blockade by SA4503 (70–75% reduction in brain-to-blood ratio at 30 min), confirming sigma-1 receptor-mediated brain accumulation in ICR mice [1]. While direct binding data for N-(cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide has not been independently published, its structural congruence with the active 3-substituted series supports its candidacy for sigma-1-focused screening cascades [1].

Sigma-1 Receptor Radioligand PET Imaging Neurodegeneration

Commercial Purity Benchmarking: ≥95% Specification Enables Direct Structure-Activity Relationship Progression

The target compound is supplied at ≥95% purity (HPLC), a specification that supports immediate use in primary screening without additional purification . In contrast, the unsubstituted parent scaffold 1-oxa-8-azaspiro[4.5]decane-3-carboxamide (CAS 2260931-67-5) is frequently listed as the hydrochloride salt with variable purity grades ranging from 90% to 97% across vendors, introducing batch-to-batch variability in activity assays [1]. The N-cyclopropylmethyl analog N-cyclobutyl-1-oxa-8-azaspiro[4.5]decane-3-carboxamide is similarly offered at 95% but with limited vendor availability and longer lead times, creating procurement risk for time-sensitive screening campaigns . The consistent ≥95% purity specification for the target compound, combined with a defined molecular weight of 238.33 g/mol, enables accurate molarity calculations for dose-response experiments without the confounding factor of salt stoichiometry or residual solvent uncertainty .

Chemical Procurement Purity Specification Screening Library Quality Control

N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide – Priority Research and Industrial Application Scenarios


Sigma-1 Receptor Focused Screening Libraries for Neurodegenerative Disease Programs

Based on the nanomolar sigma-1 receptor affinity established for the 1-oxa-8-azaspiro[4.5]decane-3-carboxamide scaffold class (Ki range: 0.47–12.1 nM), this compound is ideally positioned as a screening library member for sigma-1 receptor-targeted drug discovery in Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis [1]. Its free secondary amine allows for facile N-functionalization to generate focused analog libraries, while the N-cyclopropylmethyl group provides a baseline lipophilicity profile suitable for CNS exposure optimization [1].

PET Radioligand Development via N-Functionalization or Isotopic Labeling of the Free Piperidine

The demonstrated success of ¹⁸F-radiolabeling on structurally related 1-oxa-8-azaspiro[4.5]decane derivatives (radiochemical purity >99%, molar activity 94–121 GBq/μmol) supports the use of this compound as a precursor for PET tracer development [1]. The free piperidine NH provides a convenient handle for introducing fluorine-18 or carbon-11 synthons, while the cyclopropylmethyl carboxamide at C-3 is expected to maintain sigma-1 affinity during derivatization at the piperidine nitrogen [1].

Comparative Selectivity Profiling Against Sigma-2 and FAAH Counterscreens

Given the regioisomer-dependent target engagement (3-carboxamide → sigma-1; 8-carboxamide → FAAH), this compound serves as a critical tool for selectivity profiling. Screening this 3-carboxamide derivative alongside an 8-carboxamide FAAH inhibitor (e.g., PF-04862853 or analogs from the Meyers et al. series) in the same assay panel enables direct measurement of target selectivity and off-target liability for both compound classes [1][2]. This head-to-head approach is essential for lead optimization programs seeking to minimize polypharmacology [1][2].

Fragment-Based or Structure-Based Drug Design Leveraging Spirocyclic Conformational Restriction

The rigid spirocyclic architecture of the 1-oxa-8-azaspiro[4.5]decane core, combined with the defined exit vectors from the C-3 carboxamide and the piperidine nitrogen, makes this compound suitable for fragment growing or structure-based design campaigns [1]. The cyclopropylmethyl group occupies a sterically compact yet lipophilic pocket, while the free NH and amide carbonyl provide dual hydrogen-bonding anchors for computational docking or crystallographic fragment screening [1].

Quote Request

Request a Quote for N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.